![molecular formula C23H22N2O2 B2517609 N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide CAS No. 941872-64-6](/img/structure/B2517609.png)
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide
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Overview
Description
“N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide” is a compound that has been identified in the context of research related to apixaban . Apixaban is a direct inhibitor of activated factor X (FXa) and is used for the prevention and treatment of various thromboembolic diseases .
Synthesis Analysis
Efforts to identify a suitable follow-on compound to razaxaban focused on modification of the carboxamido linker to eliminate potential in vivo hydrolysis to a primary aniline . Cyclization of the carboxamido linker to the novel bicyclic tetrahydropyrazolopyridinone scaffold retained the potent fXa binding activity .Molecular Structure Analysis
The molecular structure of “N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide” is related to the structure of apixaban, which is a direct inhibitor of activated factor X (FXa) .Chemical Reactions Analysis
Apixaban, a compound related to “N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide”, inhibits free as well as prothrombinase- and clot-bound FXa activity in vitro . It also inhibits FXa from rabbits, rats, and dogs, an activity which parallels its antithrombotic potency in these species .Scientific Research Applications
Medicinal Chemistry and Drug Design
Piperidine derivatives play a crucial role in drug discovery due to their diverse biological activities. The piperidine ring is a common structural motif in many pharmaceuticals. Researchers have explored the synthesis of substituted piperidines using various methods . In the context of our compound, its piperidine moiety could serve as a scaffold for designing novel drugs. Potential applications include targeting specific receptors, enzyme inhibition, or modulating cellular pathways.
Anti-Inflammatory and Analgesic Agents
Indole derivatives containing piperidine moieties have demonstrated anti-inflammatory and analgesic properties. For instance, compounds like (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide exhibit such activities . These findings suggest that our compound could be explored further for potential anti-inflammatory and pain-relieving effects.
Oncology Research
The piperidine ring has been implicated in the design of kinase inhibitors. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives were developed as dual inhibitors of anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . Investigating our compound’s interaction with kinases involved in cancer pathways could be a promising avenue for oncology research.
Mechanism of Action
Target of Action
The primary target of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide is the activated factor X (FXa) in the coagulation cascade . FXa plays a crucial role in the blood clotting process, where it converts prothrombin to thrombin .
Mode of Action
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide acts as a direct inhibitor of FXa . It binds to the active site of FXa, acting as a competitive inhibitor . This binding inhibits the conversion of prothrombin to thrombin, thereby reducing thrombin generation .
Biochemical Pathways
The inhibition of FXa by N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide affects the coagulation cascade, a series of biochemical reactions that lead to the formation of a blood clot . By inhibiting FXa, the compound reduces the generation of thrombin, a key enzyme in the coagulation cascade that converts fibrinogen to fibrin, the main component of blood clots . This results in an overall anticoagulant effect .
Pharmacokinetics
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide has good bioavailability, low clearance, and a small volume of distribution in animals and humans . Its elimination pathways include renal excretion, metabolism, and biliary/intestinal excretion . A sulfate conjugate of Ο-demethyl N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide has been identified as the major circulating metabolite of the compound in humans, but it is inactive against human FXa .
Result of Action
The molecular and cellular effects of N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide’s action primarily involve the reduction of thrombin generation . This leads to a decrease in the formation of fibrin, thereby reducing the formation of blood clots . In pre-clinical studies, the compound demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis .
Safety and Hazards
Pre-clinical studies of apixaban in animal models have demonstrated dose-dependent antithrombotic efficacy at doses that preserved hemostasis . Apixaban improves pre-clinical antithrombotic activity, without excessive increases in bleeding times, when added on top of aspirin or aspirin plus clopidogrel at their clinically relevant doses .
properties
IUPAC Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-16-15-18(12-13-21(16)25-14-5-4-11-22(25)26)24-23(27)20-10-6-8-17-7-2-3-9-19(17)20/h2-3,6-10,12-13,15H,4-5,11,14H2,1H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRPXGTRCRDBPPI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=CC3=CC=CC=C32)N4CCCCC4=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[3-methyl-4-(2-oxopiperidin-1-yl)phenyl]naphthalene-1-carboxamide |
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